molecular formula C16H15F2N3O4S B128435 (R)-(+)-Pantoprazole CAS No. 142706-18-1

(R)-(+)-Pantoprazole

Cat. No.: B128435
CAS No.: 142706-18-1
M. Wt: 383.4 g/mol
InChI Key: IQPSEEYGBUAQFF-AREMUKBSSA-N
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Description

®-(+)-Pantoprazole is a proton pump inhibitor used primarily to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease and Zollinger-Ellison syndrome. It works by inhibiting the hydrogen-potassium ATPase enzyme system of the gastric parietal cells, thereby reducing gastric acid secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Pantoprazole involves several steps, starting from the appropriate chiral precursor. One common method includes the use of chiral resolution techniques to obtain the desired enantiomer. The synthesis typically involves the following steps:

    Formation of the benzimidazole ring: This is achieved through the condensation of 2-mercapto-5-methoxybenzimidazole with a suitable aldehyde.

    Sulfoxidation: The benzimidazole derivative is then oxidized to form the sulfoxide group, which is a key functional group in pantoprazole.

    Chiral resolution: The racemic mixture is resolved using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.

Industrial Production Methods: Industrial production of ®-(+)-Pantoprazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: ®-(+)-Pantoprazole undergoes various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to form the sulfone derivative.

    Reduction: The sulfoxide group can be reduced back to the sulfide form under specific conditions.

    Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Scientific Research Applications

®-(+)-Pantoprazole has a wide range of applications in scientific research:

Mechanism of Action

®-(+)-Pantoprazole exerts its effects by irreversibly binding to the hydrogen-potassium ATPase enzyme system located on the secretory surface of gastric parietal cells. This binding inhibits the final step of gastric acid production, leading to a significant reduction in both basal and stimulated gastric acid secretion. The inhibition is long-lasting, as new enzyme molecules need to be synthesized for acid secretion to resume .

Comparison with Similar Compounds

  • Omeprazole
  • Esomeprazole
  • Lansoprazole
  • Dexlansoprazole
  • Rabeprazole

Comparison: ®-(+)-Pantoprazole is unique in its chiral form, which may offer specific pharmacokinetic and pharmacodynamic advantages over its racemic counterparts. Compared to other proton pump inhibitors, ®-(+)-Pantoprazole has a longer duration of action and a more favorable safety profile, making it a preferred choice for long-term management of acid-related disorders .

Properties

IUPAC Name

6-(difluoromethoxy)-2-[(R)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPSEEYGBUAQFF-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142706-18-1
Record name Pantoprazole, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142706181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PANTOPRAZOLE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UUN42B3QT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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